5,8-Dichloroisoquinoline

Vue d'ensemble

Description

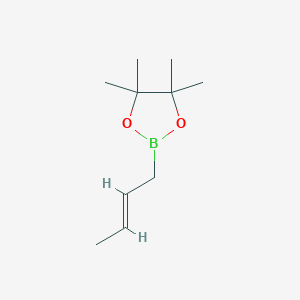

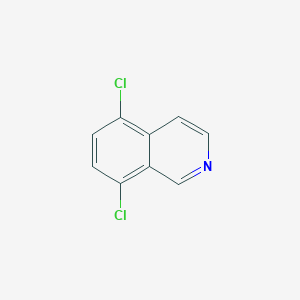

5,8-Dichloroisoquinoline is a chemical compound with the molecular formula C9H5Cl2N . It is a solid substance at room temperature .

Synthesis Analysis

The synthesis of this compound involves the reaction of isoquinoline with trichloroisocyanuric acid in concentrated sulfuric acid . The reaction is carried out at 0-10°C and is followed by GC-MS . After 24 hours, the reaction mixture is poured onto crushed ice, and the precipitate is filtered .Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C9H5Cl2N . The InChI code for this compound is 1S/C9H5Cl2N/c10-8-1-2-9(11)7-5-12-4-3-6(7)8/h1-5H .Physical And Chemical Properties Analysis

This compound is a solid substance at room temperature . It has a molecular weight of 198.05 .Applications De Recherche Scientifique

1. Anti-Cancer Properties and Chemotherapy Enhancement

Research indicates that compounds related to 5,8-Dichloroisoquinoline, such as Chloroquine (CQ) and Hydroxychloroquine (HCQ), show promise in cancer treatment. These drugs, initially used as antimalarial agents, have been found to sensitize tumor cells to various conventional anti-cancer treatments. They exert effects not only on cancer cells but also on the tumor microenvironment, influencing cancer-associated fibroblasts and the immune system. This suggests that these compounds, especially in combination with other treatments, may have significant anti-cancer potential (Verbaanderd et al., 2017).

2. Impact on Viral Infections

Chloroquine has been found to have direct antiviral effects, inhibiting the replication of several viruses including flaviviruses, retroviruses, and coronaviruses. Its efficacy against HIV and potential utility against other viral diseases such as severe acute respiratory syndrome (SARS) has been noted. Chloroquine also possesses immunomodulatory effects, which could be beneficial in managing the inflammatory complications of viral diseases (Savarino et al., 2003).

3. Application in Electrochemical Sensing

Electrochemical sensors for detecting 4-Aminoquinoline drugs, including compounds related to this compound, have been developed for use in various biological and environmental samples. These sensors are important for monitoring the presence and concentration of these drugs due to their potential toxic side effects on the retina and retinal pigment epithelium. The development and application of these sensors highlight the ongoing need to monitor and manage the use of such compounds (Matrouf et al., 2022).

4. Genotoxicity Studies and Protective Role of Antioxidants

Research on the genotoxic effects of Chloroquine, a related 4-aminoquinoline drug, has been conducted in rat liver cells. The study demonstrated that Chloroquine induced DNA strand breaks and oxidation of bases, implicating the involvement of reactive oxygen species (ROS). However, treatment with antioxidants like N-acetylcysteine, deferoxamine, vitamin C, quercetin, and kolaviron showed significant protective effects against Chloroquine-induced DNA damage. This study sheds light on the possible genotoxicity of related compounds and the potential protective role of antioxidants (Farombi, 2006).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary targets of 5,8-Dichloroisoquinoline are currently unknown . This compound belongs to the class of organic compounds known as isoquinolines and derivatives . These are aromatic polycyclic compounds containing an isoquinoline moiety, which consists of a benzene ring fused to a pyridine ring .

Mode of Action

As an isoquinoline derivative, it may interact with various biological targets and induce changes in cellular processes .

Pharmacokinetics

It is suggested that the compound has high gastrointestinal absorption and is bbb permeant .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown

Action Environment

It is known that the compound should be stored in a dry room temperature environment .

Analyse Biochimique

Biochemical Properties

5,8-Dichloroisoquinoline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics and endogenous compounds . The interaction between this compound and cytochrome P450 can lead to enzyme inhibition, affecting the metabolic pathways of other substrates. Additionally, this compound has been shown to interact with proteins involved in cellular signaling pathways, potentially modulating their activity and downstream effects .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the cell type and context. In certain cell lines, this compound has been found to influence cell signaling pathways, such as the Wnt/β-catenin pathway, which plays a crucial role in cell proliferation and differentiation . This compound can also affect gene expression by modulating transcription factors and other regulatory proteins. Furthermore, this compound has been reported to impact cellular metabolism, potentially altering the balance of metabolic fluxes and the levels of key metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary modes of action is the binding to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions . For instance, the binding of this compound to cytochrome P450 can inhibit its enzymatic activity, thereby affecting the metabolism of other compounds. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of target genes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been observed that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular processes, such as alterations in gene expression and metabolic pathways. In in vitro and in vivo studies, the long-term effects of this compound on cellular function have been shown to include changes in cell proliferation, differentiation, and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to have minimal toxic effects, while higher doses can lead to significant adverse effects, including toxicity and organ damage . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response. Additionally, high doses of this compound can result in toxic effects, such as hepatotoxicity and nephrotoxicity, highlighting the importance of dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The primary metabolic pathway for this compound involves cytochrome P450-mediated oxidation, leading to the formation of metabolites that can be further conjugated and excreted from the body. The interaction of this compound with metabolic enzymes can also affect the levels of other metabolites, potentially altering metabolic fluxes and the overall metabolic balance within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation within different cellular compartments . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function . This compound has been found to localize to specific cellular compartments, such as the cytoplasm and nucleus, where it can interact with target biomolecules. The localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific organelles. The subcellular distribution of this compound can affect its ability to modulate cellular processes, such as gene expression and enzyme activity .

Propriétés

IUPAC Name |

5,8-dichloroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2N/c10-8-1-2-9(11)7-5-12-4-3-6(7)8/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIYJUWWLNPMRCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=NC=CC2=C1Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00990513 | |

| Record name | 5,8-Dichloroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00990513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

73075-59-9, 703-32-2 | |

| Record name | 5,8-Dichloroisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73075-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,8-Dichloroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00990513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-benzyl-3-[1-(3,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]-N,N-dimethyl-3-oxopropanamide](/img/structure/B3037996.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3037997.png)

![1-(4-Chlorophenyl)-3-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B3037998.png)

![2-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-(4-methylphenyl)-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B3038000.png)

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-(6-fluoro-2-pyridinyl)acetohydrazide](/img/structure/B3038002.png)

![[(Z)-[2-(2,4-Dinitrophenyl)cyclohexylidene]amino] 4-chlorobenzenesulfonate](/img/structure/B3038004.png)

![2-[(E)-2-(4-fluorophenyl)ethenyl]-5-oxo-4-(3,4,5-trimethoxyphenyl)indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B3038006.png)

![2-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)thieno[2,3-b]quinoline](/img/structure/B3038010.png)

![3-[2-(4-chlorophenyl)-2-oxoethyl]-2-benzofuran-1(3H)-one](/img/structure/B3038012.png)